![molecular formula C7H6N6S B14404732 Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]- CAS No. 85813-68-9](/img/structure/B14404732.png)
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, is a heterocyclic compound featuring a pyrimidine ring substituted with amino, cyano, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, can be achieved through several methods. One common approach involves the treatment of N-cyanodimethyldithioimidate or 1,1-di(methylthio)-2-thiocar-bamoyl-2-cyanoethylene with cyanothioacetamide or cyanamide . This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of cyanamide derivatives often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Cyanamide derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its unique structure enables it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, include:
Uniqueness
What sets cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of the amino, cyano, and methylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
85813-68-9 |
|---|---|
Molecular Formula |
C7H6N6S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
(4-amino-5-cyano-6-methylsulfanylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H6N6S/c1-14-6-4(2-8)5(10)12-7(13-6)11-3-9/h1H3,(H3,10,11,12,13) |
InChI Key |
KQVQDJVZMLIHEO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




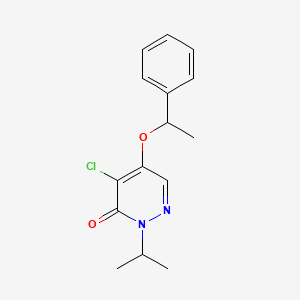
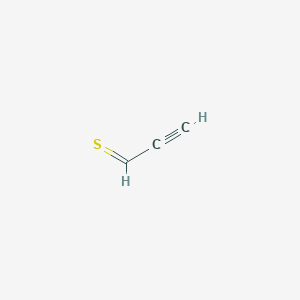
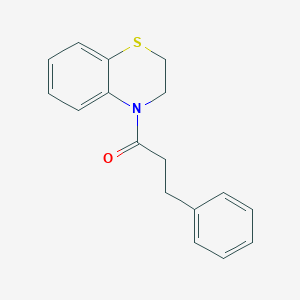


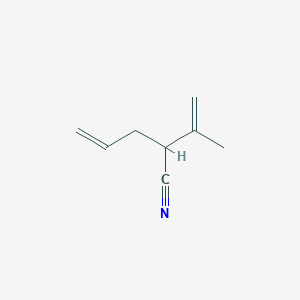
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
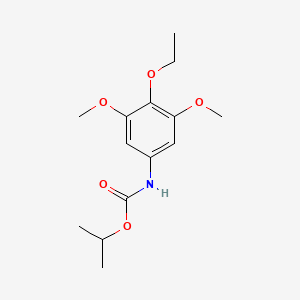
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)

![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)

